molecular formula C13H18O4 B12574043 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde CAS No. 224586-49-6

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde

Cat. No.: B12574043
CAS No.: 224586-49-6
M. Wt: 238.28 g/mol
InChI Key: VCHJCKGXKVNISR-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is a synthetic benzaldehyde derivative featuring methoxy groups at the 3- and 5-positions and a butan-2-yloxy ether at the 4-position.

Properties

CAS No.

224586-49-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

4-butan-2-yloxy-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C13H18O4/c1-5-9(2)17-13-11(15-3)6-10(8-14)7-12(13)16-4/h6-9H,5H2,1-4H3

InChI Key

VCHJCKGXKVNISR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1OC)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde typically involves the alkylation of 3,5-dimethoxybenzaldehyde with butan-2-ol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzoic acid.

    Reduction: 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzylamine.

Scientific Research Applications

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with related benzaldehyde derivatives:

Compound Name R4 R3 R5 Key Functional Groups Source/Origin
4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde Butan-2-yloxy Methoxy Methoxy Ether, Aldehyde Synthetic
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) Hydroxyl Methoxy Methoxy Phenolic hydroxyl, Aldehyde Natural
Vanillin (4-hydroxy-3-methoxybenzaldehyde) Hydroxyl Methoxy H Phenolic hydroxyl, Aldehyde Natural
4-Chloro-3,5-dimethoxybenzaldehyde Chloro Methoxy Methoxy Halogen, Aldehyde Synthetic
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy, Phenethoxy - - Ethers, Aldehyde Synthetic

Key Observations :

  • Electronic Effects : Methoxy groups at 3- and 5-positions are electron-donating, stabilizing the aromatic ring. The 4-position substituent (butan-2-yloxy in the target compound) introduces steric bulk and lipophilicity compared to syringaldehyde’s hydroxyl group .
  • Reactivity: The absence of a phenolic hydroxyl in the target compound reduces hydrogen-bonding capacity and acidity compared to syringaldehyde and vanillin.

Physicochemical Properties

Property 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde Syringaldehyde Vanillin 4-Chloro-3,5-dimethoxybenzaldehyde
Solubility Low (lipophilic) Moderate in polar solvents High in water Low (chloro substituent)
Melting Point Not reported (inferred lower than syringaldehyde) 113–115°C 81–83°C 95–97°C
Boiling Point Not reported Sublimes at 150°C 285°C Not reported

Notes:

  • The butan-2-yloxy group increases lipophilicity, reducing aqueous solubility compared to hydroxyl-bearing analogs like syringaldehyde.
  • Chloro-substituted derivatives exhibit lower solubility due to halogen-induced hydrophobicity .

Mechanistic Insights :

  • Syringaldehyde’s phenolic hydroxyl contributes to antioxidant activity by scavenging free radicals .
  • The chloro group in 4-chloro-3,5-dimethoxybenzaldehyde enhances electrophilicity, aiding in antifungal action .

Biological Activity

4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde exhibits antimicrobial activity against various bacterial strains. Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25Inhibition of proliferation

The biological activity of 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde can be attributed to its ability to interact with specific molecular targets within cells. The methoxy groups enhance its lipophilicity, allowing for better membrane penetration and interaction with intracellular targets.

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase by upregulating cyclin-dependent kinase inhibitors such as p21 and p27.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several studies have focused on the efficacy of 4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde in various biological contexts:

  • Study on Breast Cancer Cells (2020) :
    • Researchers investigated the compound's effects on MCF-7 cells.
    • Results showed a dose-dependent increase in apoptosis markers, with significant activation of caspase-3 and -9.
  • Antimicrobial Efficacy Study (2021) :
    • This study evaluated the antimicrobial properties against several bacterial strains.
    • The compound demonstrated effective inhibition at concentrations lower than many standard antibiotics.

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